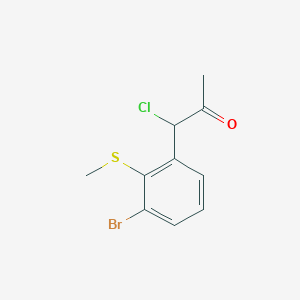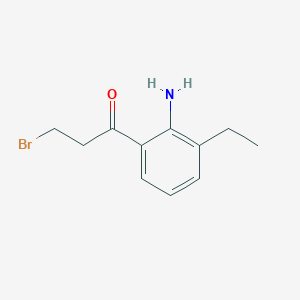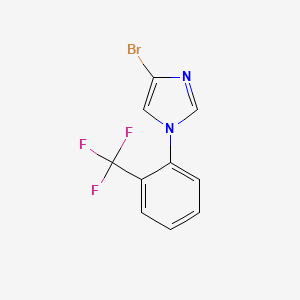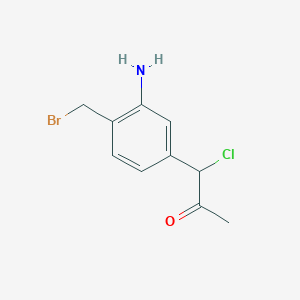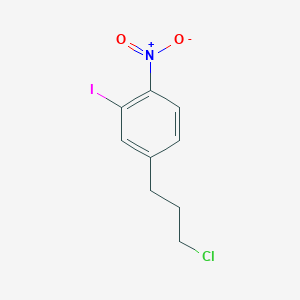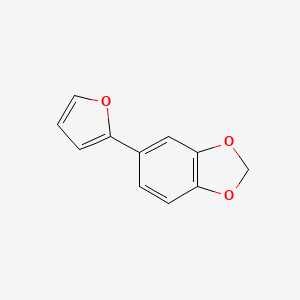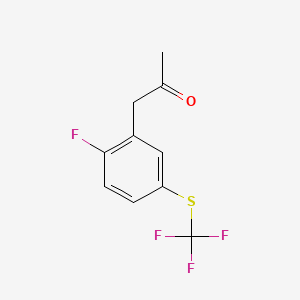![molecular formula C17H24ClFN2O2 B14057009 1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B14057009.png)
1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom. The presence of the indoline and piperidine moieties in this compound makes it a valuable intermediate in medicinal chemistry and drug design.
Vorbereitungsmethoden
The synthesis of 1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride involves several steps. One common method starts with the preparation of 1-hydrogen-1’-benzyl-5-fluoro-spiro[indoline-3,4’-piperidine], followed by the protection of the 1-N position using tert-butoxycarbonyl (Boc) anhydride. The final step involves the hydrogenation of the 1’-N position using 10% palladium on carbon (Pd/C) to obtain the hydrochloride salt .
Analyse Chemischer Reaktionen
1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indoline moiety can undergo oxidation to form oxindole derivatives, while reduction reactions can modify the piperidine ring.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include methanesulfonic acid for indole synthesis and palladium catalysts for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions due to its unique spirocyclic structure.
Industrial Applications: It is employed in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride is primarily related to its interaction with biological targets. The spirocyclic structure allows it to fit into specific binding sites on proteins, thereby modulating their activity. This interaction can affect various molecular pathways, including those involved in neurotransmission and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride can be compared with other spirocyclic compounds such as:
Spirooxindoles: These compounds also feature a spirocyclic structure and are known for their biological activity against cancer cells and microbes.
The uniqueness of 1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride lies in its specific fluorine substitution and Boc protection, which enhance its stability and reactivity in various chemical reactions .
Eigenschaften
Molekularformel |
C17H24ClFN2O2 |
|---|---|
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
tert-butyl 5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23FN2O2.ClH/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17;/h4-5,10,19H,6-9,11H2,1-3H3;1H |
InChI-Schlüssel |
HRCGTNNYCNBLRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



